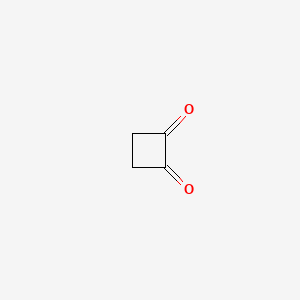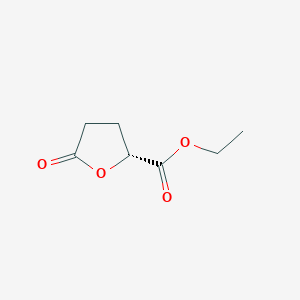
1-氯-3,5-二异丙基苯
描述
1-Chloro-3,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a chlorinated derivative of diisopropylbenzene, featuring a benzene ring substituted with two isopropyl groups and one chlorine atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
1-Chloro-3,5-diisopropylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Additionally, it is used in the study of reaction mechanisms and as a reference compound in various analytical techniques.
In the field of biology, 1-chloro-3,5-diisopropylbenzene is employed as a probe to investigate biological processes and interactions. Its use in medicine includes the development of pharmaceuticals and the study of drug metabolism.
In industry, this compound is utilized in the production of specialty chemicals, polymers, and other advanced materials. Its applications extend to the manufacturing of dyes, pigments, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-diisopropylbenzene can be synthesized through the chlorination of diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3,5-diisopropylbenzene involves large-scale chlorination reactors equipped with advanced control systems to ensure consistent product quality. The process is optimized to maximize yield and minimize by-products, making it cost-effective and efficient for commercial production.
化学反应分析
Types of Reactions: 1-Chloro-3,5-diisopropylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkyl halides, under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of 1-chloro-3,5-diisopropylbenzene can yield chlorobenzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce 1,3,5-triisopropylbenzene or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives, depending on the nucleophile used.
作用机制
The mechanism by which 1-chloro-3,5-diisopropylbenzene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the chlorine atom, which makes the benzene ring more susceptible to electrophilic attack. The isopropyl groups provide steric hindrance, affecting the orientation and outcome of reactions.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes, receptors, and other biomolecules. Its pathways involve complex biochemical processes that are studied to understand its role in different applications.
相似化合物的比较
1-Chloro-2,4-diisopropylbenzene
1-Chloro-2,6-diisopropylbenzene
1,3,5-Triisopropylbenzene
1-Chloro-4-isopropylbenzene
属性
IUPAC Name |
1-chloro-3,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBANLIWUXUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236705 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87945-06-0 | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3,5-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(6-Methylimidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B1595064.png)
